molecular formula C7H5N3O2 B1593632 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione CAS No. 4430-77-7

6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione

Cat. No. B1593632
CAS RN: 4430-77-7
M. Wt: 163.13 g/mol
InChI Key: DKOROYSYZIOJRG-UHFFFAOYSA-N
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Patent
US08222251B2

Procedure details

To 25 mL of acetic acid at 100° C. was added 2,3-pyridinedicarboxylic anhydride (5.00 g, 34 mmol). Once the solution was homogeneous, it was removed from the oil bath and anhydrous hydrazine (2.0 ml, 64 mmol) was added dropwise over 5 minutes. The reaction was returned to reflux. After 3 min, the solution crystallized and became a solid mass. The reaction was heated in a 125° C. bath for 10 minutes then cooled to room temperature. The solid was transferred to a Büchner funnel and washed with 2×10 mL of acetic acid. The solid was dried under high vacuum to afford 6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione 77. 1H-NMR (400 MHz, DMSO): δ 9.10 dd, J=4.7, 2.0 Hz, 1H), 8.50 (dd, J=7.8, 1.6 Hz, 1H), 7.86 (dd, J=8.2, 4.7 Hz, 1H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]2[C:7](O[C:10](=[O:11])[C:2]=12)=[O:8].[NH2:12][NH2:13]>C(O)(=O)C>[N:1]1[C:2]2[C:10](=[O:11])[NH:12][NH:13][C:7](=[O:8])[C:3]=2[CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
NN
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
N1=C2C(=CC=C1)C(=O)OC2=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the solution crystallized
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
WASH
Type
WASH
Details
washed with 2×10 mL of acetic acid
CUSTOM
Type
CUSTOM
Details
The solid was dried under high vacuum

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
N1=CC=CC2=C1C(NNC2=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.